molecular formula C19H19N3O2S B1663365 N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide CAS No. 752219-52-6

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No. B1663365
M. Wt: 353.4 g/mol
InChI Key: GFIBBYANFXZDMS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anticancer Activity

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide and related compounds have shown promising results in anticancer research. For instance, Alqahtani and Bayazeed (2020) synthesized pyridine linked thiazole hybrids, which exhibited significant anticancer activity against various cancer cell lines, including liver and breast cancer, with IC50 values in the range of 5.36-8.76 μM (Alaa M. Alqahtani & A. Bayazeed, 2020). Additionally, Bayazeed and Alnoman (2020) reported that certain thiazole-pyridine compounds demonstrated higher activity against breast cancer compared to 5-fluorouracil (A. Bayazeed & R. Alnoman, 2020).

Receptor Antagonism

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide derivatives have been studied for their role as adenosine A(3) receptor antagonists. Press et al. (2004) discovered that certain derivatives acted as highly potent and selective antagonists, with one compound demonstrating selective in vitro and in vivo blocking of the rat A(3) receptor (N. Press et al., 2004).

Kinase Inhibition

These compounds have also been investigated for their kinase inhibitory activities. For example, Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives and evaluated them for Src kinase inhibitory activities. The study found that certain derivatives showed significant inhibition of c-Src kinase (Asal Fallah-Tafti et al., 2011).

Inhibiting Phosphoinositide 3-Kinase (PI3K)

Stec et al. (2011) conducted a study where N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide was a potent and efficacious inhibitor of PI3Kα and mTOR in vitro and in vivo. This study provides insights into the potential of such compounds for targeting specific pathways in cancer treatment (Markian M Stec et al., 2011).

Antimicrobial Activity

In the field of antimicrobial research, several derivatives of N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide have been synthesized and evaluated for their efficacy. Bondock et al. (2008) demonstrated that certain synthesized compounds had promising antimicrobial properties (Samir Bondock et al., 2008). Similarly, Fuloria et al. (2014) explored the antibacterial and antifungal activities of novel thiazole derivatives (N. Fuloria et al., 2014).

Antioxidant and Anti-inflammatory Properties

Koppireddi et al. (2013) synthesized a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and evaluated them for anti-inflammatory and antioxidant activity. Some compounds showed excellent efficacy in these areas (Satish Koppireddi et al., 2013).

Safety And Hazards

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properties

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-12-8-13(2)18(14(3)9-12)24-10-17(23)22-19-21-16(11-25-19)15-6-4-5-7-20-15/h4-9,11H,10H2,1-3H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIBBYANFXZDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide
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N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide
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Citations

For This Compound
1
Citations
Y Nakagawa, S Yamada - European Journal of Pharmacology, 2021 - Elsevier
Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disorder characterized by motor dysfunctions resulting from the loss of upper (UMNs) and lower (LMNs) motor …
Number of citations: 14 www.sciencedirect.com

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